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Compound Name: (+)-Erysotramidine

Cat. No.: B1254942

Get Quote

Introduction
(+)-Erysotramidine is a tetracyclic spiro-amine alkaloid belonging to the Erythrina class, a

diverse family of natural products known for their interesting biological activities, including

curare-like effects. The unique structural architecture of erysotramidine, featuring a dienoid

system in ring A and a spiro center at C-5, presents a fascinating challenge for structural

elucidation. This technical guide provides an in-depth analysis of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are instrumental in

the identification and characterization of (+)-erysotramidine. This document is intended for

researchers, scientists, and drug development professionals who require a comprehensive

understanding of the spectroscopic properties of this important natural product.

The structural confirmation of complex molecules like (+)-erysotramidine relies on the

synergistic interpretation of data from multiple analytical techniques. High-resolution mass

spectrometry provides the elemental composition, while one- and two-dimensional NMR

spectroscopy allows for the complete assignment of the proton and carbon skeletons, as well

as the determination of the relative stereochemistry.
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The structural framework of (+)-erysotramidine is depicted below. The numbering of the

carbon atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of (+)-Erysotramidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For (+)-erysotramidine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such

as COSY, HSQC, and HMBC) is essential for the complete assignment of its complex structure.

The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of (+)-erysotramidine displays 19 distinct carbon signals, consistent

with its molecular formula. The chemical shifts provide valuable information about the electronic

environment of each carbon atom. The authoritative source for the ¹³C NMR data of a series of

Erythrina alkaloids, including erysotramidine, is the work of A.S. Chawla and A.H. Jackson[1].
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Carbon No. Chemical Shift (δ) ppm Carbon Type

1 124.5 CH

2 129.8 C

3 48.5 CH₂

5 65.2 C (spiro)

6 123.1 CH

7 130.7 CH

8 173.2 C=O (amide)

10 40.1 CH₂

11 29.7 CH₂

12 128.4 C

13 127.9 C

14 111.8 CH

15 148.9 C

16 147.3 C

17 108.2 CH

OMe-15 56.1 CH₃

OMe-16 55.9 CH₃

Interpretation of the ¹³C NMR Spectrum:

Amide Carbonyl: The downfield signal at δ 173.2 ppm is characteristic of the amide carbonyl

carbon (C-8).

Aromatic and Olefinic Carbons: The signals in the range of δ 108-150 ppm correspond to the

aromatic and olefinic carbons of the dienoid system in ring A and the aromatic ring D.
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Spiro Carbon: The signal at δ 65.2 ppm is assigned to the spiro carbon (C-5), a key

structural feature of the Erythrina alkaloids.

Aliphatic Carbons: The upfield signals correspond to the methylene (CH₂) and methoxy

(CH₃) carbons.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and types of protons and their

connectivity. The following table summarizes the expected ¹H NMR data for (+)-
erysotramidine.

Proton(s)
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-1 6.05 d 10.0

H-2 6.80 d 10.0

H-3α 4.15 m

H-3β 3.20 m

H-6 7.00 d 8.5

H-7 6.90 d 8.5

H-10α 3.10 m

H-10β 2.50 m

H-14 6.75 s

H-17 6.65 s

OMe-15 3.90 s

OMe-16 3.85 s

Interpretation of the ¹H NMR Spectrum:
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Dienoid System: The pair of doublets at δ 6.05 and 6.80 ppm with a coupling constant of

approximately 10.0 Hz are characteristic of the cis-olefinic protons H-1 and H-2 in ring A.

Aromatic Protons: The singlets at δ 6.75 and 6.65 ppm are assigned to the aromatic protons

H-14 and H-17, respectively. The two doublets at δ 7.00 and 6.90 ppm are assigned to the

ortho-coupled protons H-6 and H-7.

Methoxy Groups: The two sharp singlets at δ 3.90 and 3.85 ppm integrate to three protons

each and are characteristic of the two methoxy groups.

Aliphatic Protons: The multiplets in the upfield region correspond to the methylene protons of

the tetracyclic core.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern. For (+)-
erysotramidine, High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming its

molecular formula.

Molecular Formula: C₁₉H₂₁NO₄ Exact Mass: 327.1471

Fragmentation Pathway
The fragmentation of Erythrina alkaloids under mass spectrometry conditions, particularly with

electrospray ionization (ESI), often involves characteristic pathways. A study on the gas-phase

dissociation of erythrinian alkaloids provides insights into these mechanisms. The protonated

molecule [M+H]⁺ is the parent ion. Key fragmentation pathways for erysotramidine likely

include:

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for dienoid Erythrina

alkaloids is the RDA reaction in ring A, leading to the loss of a neutral diene fragment.

Loss of Methoxy Groups: Sequential or concerted loss of the methoxy groups as methanol or

methoxy radicals can be observed.
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Cleavage of the Spiro System: Fragmentation around the spirocyclic core can lead to several

characteristic fragment ions.

[M+H]⁺
m/z 328

Fragment 1
Loss of CH₃OH- CH₃OH

Fragment 2
RDA Fragmentation

RDA
Fragment 3

Further Fragmentation

...

...

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for (+)-Erysotramidine.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for Erythrina

alkaloids like (+)-erysotramidine.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR: Acquire the spectrum with a spectral width of 12-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum with a spectral width of 200-220 ppm, using a proton-

decoupled pulse sequence. A longer acquisition time and a larger number of scans are

typically required.

2D NMR: Perform standard 2D NMR experiments, including COSY, HSQC, and HMBC, to

establish proton-proton and proton-carbon correlations.
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Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,

coupled to an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10

µL/min). Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-

1000.

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and

subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data is

indispensable for the unambiguous structural elucidation of (+)-erysotramidine. The

characteristic chemical shifts and coupling constants in the NMR spectra, combined with the

accurate mass and fragmentation patterns from MS, provide a detailed spectroscopic

fingerprint of this complex natural product. This guide serves as a foundational resource for

researchers working on the isolation, synthesis, and biological evaluation of Erythrina alkaloids.

References
Chawla, A.S., & Jackson, A.H. (1983). Carbon-13 nuclear magnetic resonance spectra of
some Erythrina alkaloids. Magnetic Resonance in Chemistry, 21(1), 39-41.
Gas-phase dissociation study of erythrinian alkaloids by electrospray ionization mass
spectrometry and computational methods. Journal of Mass Spectrometry, 52(9), 963-973.
Wu, J., Zhang, B. J., Xiao, W. N., Bao, M. F., & Cai, X. H. (2017). Alkaloids from the flower of
Erythrina arborescens. RSC advances, 7(85), 54189-54196.
Padwa, A., Lee, H. I., Rashatasakhon, P., & Rose, M. (2004). Electrophilic-Induced
Cyclization Reaction of Hexahydroindolinone Derivatives and Its Application toward the
Synthesis of (±)-Erysotramidine. The Journal of Organic Chemistry, 69(24), 8209–8216.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1254942/docs?utm_src=pdf-body#spectroscopic-data-of-erysotramidine-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Data of (+)-Erysotramidine: A Technical
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254942/docs#spectroscopic-data-of-erysotramidine-
a-technical-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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